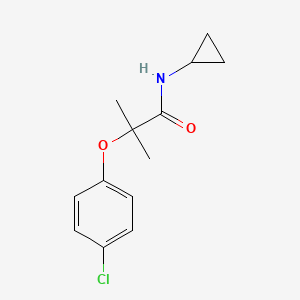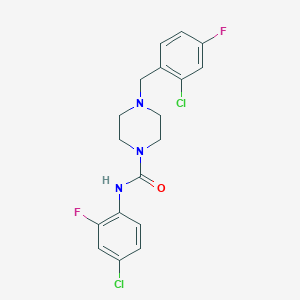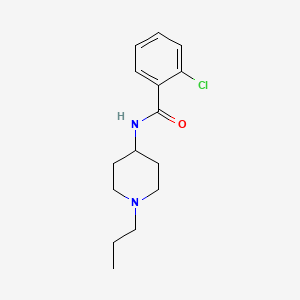
ethyl 6-(4-fluorophenyl)-2-(4-morpholinyl)-4-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves the Biginelli reaction, a multi-component cyclocondensation reaction between aldehydes, β-keto esters, and urea or thiourea. For instance, compounds with structural similarities have been synthesized using Biginelli reactions facilitated by catalysts like p-toluenesulfonic acid in ethanol or SiCl4, yielding good product yields and showcasing the versatility of this synthetic approach (Hery Suwito et al., 2018); (B. J. Mohan et al., 2014).
Molecular Structure Analysis
Crystallographic studies reveal the molecular structure of similar compounds, where the morpholine and substituted phenyl rings adopt specific configurations affecting the compound's overall geometry. For example, the crystal structure of ethyl 4-(4-fluorophenyl)-6-phenyl-2-substituted-3-pyridinecarboxylates has been determined, showing different space group arrangements and configurations for the morpholine ring (ElSayed M. Shalaby et al., 2014).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including cyclocondensation and reactions with different reagents to form new compounds with distinct properties. The reactivity of these compounds can be influenced by their specific functional groups, such as the morpholine and fluorophenyl groups, leading to the formation of compounds with potential biological activities (S. N. Chadotra & B. B. Baldaniya, 2019).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystal structure, are crucial for their potential applications. These properties are determined through various analytical techniques, including X-ray diffraction and spectroscopy. The crystal structure analysis provides insights into the compound's stability and interactions within the crystal lattice (M. Kurbanova et al., 2009).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, including reactivity, stability, and potential for forming derivatives, are influenced by their molecular structure. Studies focus on synthesizing and characterizing new derivatives with enhanced properties for various applications. The incorporation of different substituents can significantly alter these properties, leading to compounds with specific functionalities (A. Sarkate et al., 2020).
Propiedades
IUPAC Name |
ethyl 4-(4-fluorophenyl)-2-morpholin-4-yl-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O4/c1-2-25-16(23)13-14(11-3-5-12(18)6-4-11)19-17(20-15(13)22)21-7-9-24-10-8-21/h3-6,13-14H,2,7-10H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAOTUKSWIUHQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)N2CCOCC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-fluorophenyl)-2-(morpholin-4-yl)-6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4793888.png)

![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4793907.png)
![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-ethoxy-3-nitrophenyl acetate](/img/structure/B4793915.png)
![5-chloro-N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenesulfonamide](/img/structure/B4793922.png)


![4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylbutyl)benzamide](/img/structure/B4793934.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B4793942.png)
![4-{2-[(3,5-dichloro-2-methoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4793955.png)
![N-[(5-phenyl-2-furyl)methyl]propan-2-amine hydrochloride](/img/structure/B4793977.png)

![4-butyl-6-chloro-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B4793991.png)
![3-chloro-N-({[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4793999.png)